(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine
CAS No.: 1213678-78-4
Cat. No.: VC2891155
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine - 1213678-78-4](/images/structure/VC2891155.png)
Specification
CAS No. | 1213678-78-4 |
---|---|
Molecular Formula | C9H9F3N2O2 |
Molecular Weight | 234.17 g/mol |
IUPAC Name | (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C9H9F3N2O2/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16/h2-5H,13H2,1H3/t5-/m1/s1 |
Standard InChI Key | RZBQSBXQOWBINI-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N |
SMILES | CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N |
Canonical SMILES | CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N |
Introduction
(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine is a chiral organic compound belonging to the class of substituted phenylethylamines. It is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an ethylamine moiety attached to a phenyl ring. This compound is primarily used as an intermediate in the synthesis of various biologically active molecules and has garnered interest in medicinal chemistry for its potential therapeutic applications .
Synthesis and Applications
The synthesis of (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine typically requires controlled conditions to ensure high yields and purity. Techniques such as continuous flow reactors can enhance scalability and efficiency during industrial production. This compound is a key starting material or intermediate in the synthesis of various biologically active molecules, particularly those with potential pharmaceutical applications.
Mechanism of Action and Biological Activity
The mechanism of action for (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups significantly influence the compound's reactivity and binding affinity to biological targets. This interaction can modulate various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms involved.
Research Findings and Future Directions
Research on (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine highlights its potential in medicinal chemistry due to its versatile chemical structure, allowing for diverse modifications and incorporation into complex molecules. Future studies should focus on exploring its therapeutic applications and optimizing synthetic routes for improved efficiency and scalability .
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